Prunasin

概要

説明

プルナシンはシアン配糖体であり、特に® -マンデルニトリルのグルコシドです。プルナス属のさまざまな種(プルナス・ジャポニカやプルナス・マキシモビッチなど)や苦杏仁に見られます。 プルナシンは生合成の前駆体であり、苦杏仁の風味の原因となるアミグダリンの生合成の中間体です .

準備方法

合成経路と反応条件: プルナシンは、日本のアプリコット由来のウリジン二リン酸グルコース転移酵素(UGT85A47)を発現する遺伝子組み換え大腸菌を使用して合成できます。 このプロセスには、ウリジン二リン酸グルコースの消費とマンデルニトリルからのプルナシンの合成が含まれます . 反応条件には、ウリジン二リン酸グルコース生合成酵素をコードする遺伝子の共発現が含まれ、プルナシンの生産が大幅に改善されます .

工業的生産方法: プルナシンの工業的生産は、大腸菌を用いた微生物生産によって達成されます。この方法は、その効率性と実用性から、化学合成よりも好ましいです。 遺伝子組み換え大腸菌細胞は、ラセミ体マンデルニトリルとグルコースからプルナシンを生成し、生産レベルは最大2.3 g / Lに達します .

化学反応の分析

プルナシンは加水分解を受けて、ベンズアルデヒドとシアン化水素を生成します。 この反応は、β-グルコシダーゼとヒドロキシニトリルリアーゼの組み合わせによって触媒されます . プルナシンの加水分解は、植物、特に草食動物や微生物に対する防御機構として機能する植物では一般的な反応です .

科学研究の応用

プルナシンは、化学、生物学、医学、産業など、さまざまな科学研究の応用を持っています。化学では、プルナシンはシアン配糖体の生合成における役割について研究されています。生物学では、植物の防御機構と二次代謝産物の生合成を理解するために使用されます。 医学では、プルナシンは抗炎症特性について調査されており、植物の休眠のバイオマーカーとしての潜在的な用途があります .

科学的研究の応用

Prunasin has various scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, this compound is studied for its role in the biosynthesis of cyanogenic glycosides. In biology, it is used to understand plant defense mechanisms and the biosynthesis of secondary metabolites. In medicine, this compound has been investigated for its anti-inflammatory properties and potential use as a biomarker for endodormancy in plants .

作用機序

プルナシンは、加水分解によってシアン化水素を放出することで効果を発揮します。このプロセスには、β-グルコシダーゼとヒドロキシニトリルリアーゼの酵素作用が含まれ、プルナシンはベンズアルデヒドとシアン化水素に分解されます。 シアン化水素の放出は、細胞呼吸系におけるシトクロムcオキシダーゼを阻害し、草食動物や微生物に対する防御機構を提供します .

類似化合物の比較

プルナシンは、アミグダリンやサンブニグリンなどの他のシアン配糖体と似ています。アミグダリンはプルナシンのジグルコシドであり、サンブニグリンは(S) -マンデルニトリル由来のプルナシンのジアステレオマーです。 プルナシンは、アミグダリンの生合成の前駆体としての役割と、さまざまなプルナス属の種における存在によってユニークです .

類似化合物のリスト:- アミグダリン

- サンブニグリン

- プルナシンアミド

- プルナシン酸

- プルナシンニトリル

類似化合物との比較

Prunasin is similar to other cyanogenic glycosides such as amygdalin and sambunigrin. Amygdalin is a diglucoside of this compound, while sambunigrin is a diastereomer of this compound derived from (S)-mandelonitrile. This compound is unique in its role as a biosynthetic precursor to amygdalin and its presence in various Prunus species .

List of Similar Compounds:- Amygdalin

- Sambunigrin

- This compound amide

- This compound acid

- This compound anitrile

生物活性

Prunasin is a cyanogenic glucoside primarily found in various species of the genus Prunus, such as almonds, peaches, and cherries. Its biological activity is significant due to its role in plant defense mechanisms and potential implications for human health, particularly concerning cyanide toxicity. This article explores the biosynthesis, metabolic pathways, and biological effects of this compound, supported by relevant research findings.

Biosynthesis and Metabolic Pathways

This compound is synthesized from the amino acid phenylalanine through a series of enzymatic reactions. The key steps in its biosynthetic pathway include:

-

Conversion of Phenylalanine :

- Phenylalanine is converted into phenylacetaldoxime.

- This intermediate subsequently transforms into mandelonitrile via phenylacetonitrile.

- Formation of this compound :

This pathway illustrates the complex interactions between various enzymes and metabolites, highlighting the importance of this compound in plant metabolism.

Biological Activity and Effects

This compound exhibits several biological activities that are crucial for both plant physiology and potential human health impacts:

- Cyanogenic Properties : this compound can release hydrogen cyanide (HCN) upon hydrolysis, which serves as a defense mechanism against herbivores and pathogens . The enzyme responsible for this hydrolysis is this compound hydrolase (PH), which has been shown to exhibit varying activity levels in sweet versus bitter almond cultivars .

- Role in Dormancy and Flower Development : Research indicates that this compound accumulation correlates with the release from endodormancy in flower buds. In almond cultivars, this compound levels rise shortly after dormancy release and decrease before flowering, suggesting a regulatory role in flower development .

- Antioxidant Activity : Some studies suggest that this compound may possess antioxidant properties, potentially contributing to the overall health benefits associated with consuming Prunus species .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound, revealing important insights into its functions:

- Study on Cyanogenic Compounds : A study quantified cyanogenic compounds including this compound in almonds, noting significant variations between sweet and bitter varieties. Bitter almonds exhibited higher levels of this compound, correlating with higher HCN release during enzymatic hydrolysis .

- Endodormancy Release Mechanisms : In a detailed examination of five almond cultivars, it was found that this compound turnover products increased during specific developmental stages, indicating its role in signaling processes related to dormancy and flowering .

- Enzymatic Activity Analysis : Research on β-glucosidase activity demonstrated that extracts from bitter almond cultivars released significantly more HCN than those from sweet cultivars when incubated with this compound, highlighting the enzymatic differences that influence cyanogenic potential .

Data Tables

The following table summarizes key findings related to this compound's concentration in different Prunus species and its associated biological activities:

| Species | This compound Concentration (mg/kg) | Biological Activity |

|---|---|---|

| Bitter Almond | 200-300 | High HCN release upon hydrolysis |

| Sweet Almond | 10-20 | Minimal HCN release |

| Peach | 50-100 | Moderate HCN release |

| Cherry | 30-60 | Low HCN release |

特性

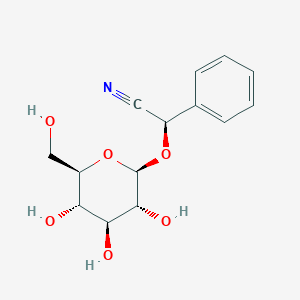

IUPAC Name |

(2R)-2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6/c15-6-9(8-4-2-1-3-5-8)20-14-13(19)12(18)11(17)10(7-16)21-14/h1-5,9-14,16-19H,7H2/t9-,10+,11+,12-,13+,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSZEJFBGODIJW-GMDXDWKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001018995 | |

| Record name | Prunasin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prunasin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034934 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

99-18-3 | |

| Record name | Prunasin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prunasin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prunasin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(β-D-glucopyranosyloxy)phenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRUNASIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14W4BPM5FB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prunasin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034934 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

147 - 148 °C | |

| Record name | Prunasin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034934 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of prunasin?

A1: this compound has a molecular formula of C14H17NO6 and a molecular weight of 295.29 g/mol. []

Q2: Is there spectroscopic data available for this compound?

A2: Yes, researchers have utilized various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to elucidate the structure and characteristics of this compound. [, ] 1H-NMR spectroscopy has proven particularly valuable for quantifying this compound in plant extracts. []

Q3: How stable is this compound in different solutions?

A3: Studies have shown that this compound standards dissolved in methanol can undergo chemical changes over time. This might be due to degradation or reactions with impurities in the standard. Removing the standard from methanol and re-dissolving it later can potentially prevent these changes. []

Q4: How is this compound synthesized in plants?

A4: this compound biosynthesis in plants involves a multi-step enzymatic pathway. The process often begins with the amino acid L-phenylalanine, which is converted to phenylacetaldoxime by cytochrome P450 enzymes (CYPs) such as CYP79A125. [] Subsequent enzymatic reactions, sometimes involving additional CYPs like CYP706C55 and CYP71B103, lead to the formation of mandelonitrile. [] Finally, a UDP-glucosyltransferase, such as UGT85A59 or UGT87, catalyzes the glucosylation of mandelonitrile to produce this compound. [, ]

Q5: What is the role of the seed coat in this compound biosynthesis in almonds?

A5: Research suggests that the seed coat, or testa, plays a significant role in this compound biosynthesis, particularly in bitter almonds. The enzyme UGT85A19, responsible for converting (R)-mandelonitrile to this compound, is highly concentrated in the testa. [] This suggests that this compound synthesized in the seed coat may act as a precursor for amygdalin, a related cyanogenic diglucoside, which accumulates in the embryo. [, ]

Q6: How is this compound metabolized in organisms that consume it?

A6: Upon ingestion, this compound can be further metabolized by both the consuming organism and its gut microbiota. In rats, this compound is a significant source of urinary thiocyanate. [] In bees, this compound can be further degraded by gut bacteria into hydrogen cyanide. [, ] The specific degradation pathway appears to be strain-specific and can involve different enzymes and intermediates. []

Q7: What are the potential applications of this compound?

A7: this compound has shown potential in various areas, including:* Anti-inflammatory properties: Studies suggest that this compound may exhibit anti-inflammatory effects. []* Cosmetics and personal care: Extracts from apricot kernels, which contain this compound, have demonstrated an ability to suppress the generation of androstenone, a key compound in body odor. [] This suggests potential applications in deodorants and other personal care products.

Q8: What factors influence the toxicity of this compound-containing plants?

A8: Several factors can influence the toxicity of plants containing this compound, including:* Plant species and variety: Different plant species and even varieties within the same species can have varying concentrations of this compound and other cyanogenic glycosides. [, , , ]* Plant part: Cyanogenic glycoside concentrations often differ between various plant parts, such as leaves, stems, roots, and fruits. [, , , ] * Environmental factors: Factors like soil nitrogen content and CO2 levels can influence this compound levels in certain plants. [, ]* Processing and preparation: Cooking or other forms of processing can reduce the levels of cyanogenic glycosides in food. []

Q9: What are the symptoms of cyanide poisoning?

A9: Cyanide poisoning can cause a range of symptoms, including nausea, vomiting, headache, dizziness, cyanosis (bluish skin), liver damage, hypotension, fever, mental confusion, and even death. []

Q10: What analytical methods are used to detect and quantify this compound?

A10: Common methods for this compound analysis include:* High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection or mass spectrometry (HPLC-MS or LC-MS/MS), is widely used to separate and quantify this compound in plant extracts and biological samples. [, , , , , , , , ] * (1)H-NMR Spectroscopy: This technique offers a rapid and direct method for quantifying this compound and amygdalin in dried plant materials without extensive pre-purification. [] * Colorimetric Assays: These assays are based on the detection of HCN released from the enzymatic hydrolysis of this compound. [, , ]

Q11: What are some areas of ongoing research related to this compound?

A11: Ongoing research on this compound focuses on various aspects, including:* Understanding the ecological role of this compound in plant defense mechanisms. [, , ]* Investigating the potential therapeutic applications of this compound, particularly its anti-inflammatory properties. [] * Developing efficient and sustainable methods for producing this compound for pharmaceutical and industrial use. []* Further exploring the interactions between this compound, gut microbiota, and host organisms. [, ]* Evaluating the impact of environmental factors on this compound production in plants. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。